molecular formula C22H20N4OS2 B2539097 N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207011-12-8

N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2539097
CAS No.: 1207011-12-8
M. Wt: 420.55
InChI Key: FVCFNZPLFBSATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound that features a thiazole ring, an imidazole ring, and tolyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Synthesis of the imidazole ring: The Debus-Radziszewski imidazole synthesis is a common method, involving the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling reactions: The final step would involve coupling the thiazole and imidazole rings through a thioether linkage, possibly using a thiol and a halide under basic conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions might target the imidazole ring or the thiazole ring, potentially altering their electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups on the aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with thiazole and imidazole rings are often investigated for their antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, such compounds could be explored for their potential as therapeutic agents, particularly if they exhibit activity against specific biological targets.

Industry

Industrially, the compound might find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with thiazole and imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets might include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

    Imidazole derivatives: Compounds like histidine or metronidazole.

Uniqueness

The uniqueness of “N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” lies in its specific combination of functional groups and rings, which might confer unique biological or chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-15-7-9-17(10-8-15)19-13-24-22(26(19)18-6-4-3-5-16(18)2)29-14-20(27)25-21-23-11-12-28-21/h3-13H,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCFNZPLFBSATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.